3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Description
Properties
CAS No. |
784197-89-3 |
|---|---|
Molecular Formula |
C11H8F2N2OS |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H8F2N2OS/c1-6-5-14-11(17-6)15-10(16)7-2-8(12)4-9(13)3-7/h2-5H,1H3,(H,14,15,16) |
InChI Key |
MJTYZLXBUDROST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5-Difluorobenzoyl Chloride
3,5-Difluorobenzoic acid serves as the precursor for the acyl chloride. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) at reflux yields the corresponding acid chloride. For instance, heating 3,5-difluorobenzoic acid with excess thionyl chloride (3 eq) at 70°C for 4 hours achieves full conversion, with the product isolated via distillation or solvent evaporation.
Preparation of 5-Methyl-1,3-Thiazol-2-Amine
The thiazole amine is synthesized via the Hantzsch thiazole reaction, involving cyclization of thiourea with α-haloketones. For 5-methyl-1,3-thiazol-2-amine, chloroacetone reacts with thiourea in ethanol under reflux (12 hours), followed by neutralization with sodium bicarbonate to yield the amine (Scheme 1). Purification via recrystallization from ethanol/water affords the amine in 65–75% yield.
Amide Bond Formation Strategies
Coupling the acyl chloride with the thiazole amine constitutes the critical step. Three primary methodologies have been reported:
Direct Coupling Using Acyl Chlorides
The most straightforward method involves reacting 3,5-difluorobenzoyl chloride with 5-methyl-1,3-thiazol-2-amine in the presence of a base. In anhydrous DCM, triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (2 eq) is added to scavenge HCl. Stirring at 0–25°C for 12–24 hours typically achieves >80% conversion (Table 1).
Table 1. Direct Coupling Optimization
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | TEA | 25 | 24 | 82 |
| THF | DIEA | 0→25 | 18 | 78 |
| DMF | Pyridine | 25 | 24 | 65 |
Crude product purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords the pure amide.
Coupling Reagent-Mediated Synthesis
For substrates sensitive to acyl chlorides, carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate benzotriazole tetramethyl uronium (HCTU) are employed. Activation of 3,5-difluorobenzoic acid with HCTU (1.2 eq) and hydroxybenzotriazole (HOBt, 1 eq) in DMF, followed by addition of the thiazole amine (1.1 eq) and DIEA (2 eq), yields the amide in 85–90% yield after 6 hours at 25°C.
Solid-Phase Synthesis
A less common approach utilizes resin-bound thiazole amines. Wang resin functionalized with 5-methyl-1,3-thiazol-2-amine reacts with 3,5-difluorobenzoyl chloride in DMF/DCM (1:1) with DIEA, followed by cleavage with trifluoroacetic acid (TFA). While scalable, this method yields 70–75% product with moderate purity.
Characterization and Analytical Data
Successful synthesis is confirmed via spectroscopic methods:
- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, NH), 7.78–7.82 (m, 2H, Ar-H), 7.45 (s, 1H, Thiazole-H), 2.45 (s, 3H, CH₃).
- ¹⁹F NMR (376 MHz, CDCl₃) : δ -108.5 (d, J = 8.1 Hz, 2F).
- HRMS (ESI+) : m/z calcd. for C₁₁H₈F₂N₂OS [M+H]⁺ 283.0354, found 283.0358.
Challenges and Optimization
- Solubility Issues : The thiazole amine’s poor solubility in nonpolar solvents necessitates polar aprotic solvents like DMF or THF.
- Side Reactions : Over-acylation at the thiazole’s 5-methyl group is mitigated by using stoichiometric acyl chloride and low temperatures.
- Purification : Silica gel chromatography effectively removes unreacted amine and diacylated byproducts.
Scalability and Industrial Applications
Kilogram-scale production employs continuous flow reactors, where 3,5-difluorobenzoyl chloride and thiazole amine are mixed in a T-shaped junction at 0°C, achieving 90% conversion in 2 minutes. This method reduces side reactions and enhances reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Electrophilic Substitution: The fluorine atoms on the benzene ring can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution reactions at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and catalysts like iron or aluminum chloride.
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce new functional groups onto the benzene ring, while nucleophilic substitution can modify the thiazole ring.
Scientific Research Applications
3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound with a benzamide core, two fluorine atoms, and a thiazole ring, possessing a molecular weight of 254.26 g/mol. Its biological activity is attributed to its interaction with molecular targets, and its unique structure, particularly the arrangement of fluorine atoms and the methyl group on the thiazole ring, enhances this activity. Thiazole derivatives are known for their ability to inhibit enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents. Furthermore, thiazole rings have demonstrated anticancer properties through apoptosis induction and inhibition of tumor growth pathways.
Scientific Research Applications
3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide has applications in biological systems due to its ability to bind to specific enzymes and receptors, which can modulate biochemical pathways and potentially produce therapeutic effects. Compounds with similar structures have demonstrated the ability to inhibit bacterial growth by targeting cell wall synthesis enzymes.
Structural Analogues
Structural analogues of 3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide include:
- 2-chloro-4,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide This compound contains chlorine instead of fluorine.
- N-(4-methylthiazol-2-yl)-benzamide This compound lacks fluorine atoms, giving it a simpler structure.
- 4-fluoro-N-(thiazol-2-yl)benzamide This compound contains only one fluorine atom, with a different substitution pattern on the benzene ring.
Knowledge-Based Identification
Knowledge-based approaches are used to identify and adapt dynamic systems control . Active modules, defined as areas in a biological network that show changes in molecular activity or phenotypic signatures, are important for revealing dynamic and process-specific information related to cellular or disease states . Integrating knowledge of functional groups into the identification of active modules is an effective method and provides a flexible control of balance between pure data-driven methods and prior information guidance .
Analogues of 3-(5-methyl-1,3-thiazol-2-yl)
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Electron Effects and Reactivity
- Fluorine vs. Chlorine/Bromine: The target compound’s 3,5-difluoro substituents offer stronger electronegativity and metabolic stability compared to chlorinated analogs (e.g., RM-4848) .
- Nitro Groups : 3,5-Dinitro-N-(1,3-thiazol-2-yl)benzamide () exhibits higher reactivity and instability due to nitro groups, limiting its therapeutic utility but making it suitable for polymer synthesis .
Steric and Solubility Considerations
- Methyl vs. Phenyl Substituents : The 5-methyl group on the thiazol ring in the target compound reduces steric hindrance compared to phenyl-substituted analogs (), favoring tighter receptor binding.
- Crystalline Salts: RM-4848’s ethanolamine/morpholine salts () demonstrate how formulation strategies can overcome solubility challenges posed by halogenated benzamides .
Biological Activity
3,5-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound contains a benzamide core with two fluorine atoms and a thiazole ring, contributing to its pharmacological potential. The molecular formula is and it has a molecular weight of 254.26 g/mol.
The biological activity of 3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide can be primarily attributed to its interactions with specific molecular targets within biological systems. Thiazole derivatives are known for their ability to inhibit enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents. Additionally, they exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth pathways .
Antimicrobial Activity
Research indicates that thiazole-containing compounds can effectively inhibit bacterial growth by targeting cell wall synthesis enzymes. The interaction studies suggest that 3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide can bind to these enzymes, leading to modulation of various biochemical pathways critical for bacterial survival.
Anticancer Properties
The compound has shown potential as an anticancer agent. The presence of the thiazole ring is essential for cytotoxic activity against various cancer cell lines. In vitro studies have demonstrated that derivatives with similar structures exhibit significant growth inhibition in cancer cells, with some compounds achieving IC50 values lower than established chemotherapeutics like doxorubicin .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis enzymes | |
| Anticancer | Induction of apoptosis and inhibition of tumor growth |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that specific substitutions on the thiazole ring and the benzamide core significantly influence the biological activity. For instance, the presence of a methyl group on the thiazole ring enhances the compound's activity against cancer cells. Furthermore, modifications such as fluorine substitutions have been shown to improve potency against various biological targets .
Table 2: Comparison of Structural Analogues
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-chloro-4,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide | Chlorine atom substitution | Contains chlorine instead of fluorine |
| N-(4-methylthiazol-2-yl)-benzamide | Lacks fluorine atoms | Simpler structure without halogen substitutions |
| 4-fluoro-N-(thiazol-2-yl)benzamide | Contains only one fluorine | Different substitution pattern on the benzene ring |
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:
- In Vitro Studies : In laboratory settings, compounds structurally similar to 3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide have been tested against various cancer cell lines. Results indicated significant cytotoxic effects with IC50 values ranging from to , showcasing their potential as anticancer agents .
- Mechanistic Studies : Molecular dynamics simulations have illustrated how these compounds interact with proteins involved in apoptosis pathways, suggesting that hydrophobic contacts play a significant role in their mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
